molecular formula C35H39NO11 B610836 Sibofimloc CAS No. 1616113-45-1

Sibofimloc

Numéro de catalogue B610836
Numéro CAS: 1616113-45-1
Poids moléculaire: 649.693
Clé InChI: SFHMWDMKUYVSQJ-VECBPBMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sibofimloc, also known as VRT-1353385 and Antibiotic-202, is an Escherichia coli fimbrial (FimH) adhesin inhibitor . It is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker designed to treat the underlying cause of Crohn’s disease (CD) and maintain patients in a non-inflammatory disease state .

Applications De Recherche Scientifique

Application of Sibofimloc in Crohn’s Disease

The Specific Scientific Field

The primary field of application for Sibofimloc is Gastroenterology , specifically in the treatment of Crohn’s disease .

Comprehensive and Detailed Summary of the Application

Sibofimloc (also known as TAK-018/EB8018) is a gut-restricted, orally administered, first-in-class FimH blocker . It targets FimH, a TLR4 receptor, expressed on E. coli and other Enterobacteriaceae in patients with Crohn’s disease . By blocking the adhesion of overabundant FimH-expressing bacteria to the gut wall, Sibofimloc effectively disarms these virulent bacteria without killing them . This mechanism represents a highly selective strategy to suppress the potentially critical trigger of intestinal inflammation in Crohn’s disease patients without disturbing the overall composition of the gut microbiota .

Detailed Description of the Methods of Application or Experimental Procedures

In a multicenter open-label study, adult patients with active Crohn’s disease were enrolled . The study was divided into two parts :

  • Two patients received a single dose of 3000 mg Sibofimloc followed, after a wash-out period, by a 13-day period with 1500 mg twice daily .
  • After review of data from these two patients, the remaining six patients received 1500 mg Sibofimloc twice daily for a 13-day period .

Thorough Summary of the Results or Outcomes Obtained

Preliminary data confirmed that Sibofimloc was well tolerated . In the small subset of patients analyzed, there was a slightly higher plasma exposure and interpatient variability compared with what has been seen earlier in healthy subjects . Sibofimloc was shown to selectively bind and aggregate FimH-expressing bacteria in 65%-85% of ileal biopsies from Crohn’s disease patients . Aggregation of bacteria to Sibofimloc led to a strong decrease in inflammation and a general improvement of gut integrity .

As of my last update in 2021, Sibofimloc is primarily being researched for its potential applications in the field of gastroenterology, specifically for the treatment of Crohn’s disease . However, there is a belief that its novel anti-inflammatory mechanism of action could also be applicable in other serious inflammatory bowel diseases (IBD) and in different therapeutic settings of IBD, such as chronic active disease .

Orientations Futures

Sibofimloc is currently in a Phase 2a clinical trial for the treatment of Crohn’s disease, with a data readout expected in H1 2023 . The primary endpoint of the study is the percentage of participants with endoscopic recurrence of Crohn’s disease as assessed by Rutgeerts grading scale at week 26 .

Propriétés

IUPAC Name

1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHMWDMKUYVSQJ-VECBPBMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sibofimloc

CAS RN

1616113-45-1
Record name Sibofimloc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibofimloc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIBOFIMLOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
W Reinisch, X Hébuterne, A Buisson… - Journal of …, 2022 - Wiley Online Library
… , safety, and effect on inflammatory biomarkers of sibofimloc in patients with CD. … ‐mg sibofimloc followed by 1500 mg bid for 13 days. In part 2, six patients received 1500‐mg sibofimloc …
Number of citations: 10 onlinelibrary.wiley.com
W Reinisch, X Hébuterne, A Buisson… - Journal of Crohn's …, 2020 - academic.oup.com
… sibofimloc was detectable in plasma at a very low level. The current study investigated the PK, safety, and pharmacodynamic effects of sibofimloc … of 3000 mg sibofimloc followed, after a …
Number of citations: 8 academic.oup.com
S Howaldt, I Jacob, M Sampson… - Journal of Crohn's and …, 2020 - academic.oup.com
… sibofimloc was detectable in plasma at a very low level. The current study investigated the PK, safety, and pharmacodynamic effects of sibofimloc … of 3000 mg sibofimloc followed, after a …
Number of citations: 9 academic.oup.com
M Jans, M Kolata, G Blancke, M Ciers, AB Dohlman… - bioRxiv, 2023 - biorxiv.org
… Next, we studied the effects of blocking 11G5 adhesion with sibofimloc in vivo. Zeb2 IEC-Tg/+ mice were infected with 11G5 followed 24h later by daily treatment with sibofimloc (10mg/…
Number of citations: 1 www.biorxiv.org
A Sivignon, M Chervy, C Chevarin… - Disease Models & …, 2022 - journals.biologists.com
Adherent-invasive Escherichia coli (AIEC) were investigated for their involvement in the induction/chronicity of intestinal inflammation in Crohn's disease (CD). AIEC gut establishment is …
Number of citations: 5 journals.biologists.com
E Lamousé-Smith, D Kelly… - American Journal of …, 2021 - journals.physiology.org
The extensive investigation of the human microbiome and the accumulating evidence regarding its critical relationship to human health and disease has advanced recognition of its …
Number of citations: 6 journals.physiology.org
LE McCoubrey, M Elbadawi, AW Basit - Trends in Pharmacological …, 2022 - cell.com
… Notable non-living therapeutics undergoing the regulatory approval process include the small molecule sibofimloc indicated for Crohn's disease, a multipeptide vaccine for glioblastoma/…
Number of citations: 7 www.cell.com
MA Cook, GD Wright - Science Translational Medicine, 2022 - science.org
… coli adhesin FimH, GSK3882347 and EB8018/Sibofimloc, which block attachment of pathogenic E. coli to host epithelia. Sibofimloc has successfully completed phase 1 trials (60). …
Number of citations: 99 www.science.org
G Honig, PB Larkin, C Heller… - Inflammatory Bowel …, 2021 - academic.oup.com
… Finally, pharmacological inhibition of FimH, a cell-surface virulence factor used by AIEC to adhere to the gut wall, is a promising approach,66–68 as exemplified by sibofimloc, a small-…
Number of citations: 1 academic.oup.com
W Reinisch, X Hebuterne, A Buisson, S Schreiber… - Gastroenterology, 2020 - Elsevier
Number of citations: 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.